molecular formula C9H13BrF2N2O B2538498 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole CAS No. 1856046-87-1

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole

Cat. No. B2538498
CAS RN: 1856046-87-1
M. Wt: 283.117
InChI Key: KDAQZNUUOXXKJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis and structure of this novel compound involve the incorporation of an ortho-fluoroazobenzene moiety. It crystallizes in the centrosymmetric space group P-1, with two rotomer molecules in the asymmetric unit. Notably, the position of the ortho-fluoro azo rings differs between these two rotomers, leading to distinct structural conformations. While the pure molecule does not exhibit photoactivity in its close-packed lattice, its solution absorption bands in the visible region show a separation consistent with o-fluoroazobenzene .


Molecular Structure Analysis

The molecular structure of 4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole reveals the presence of two crystallographically unique rotomers in the lattice. These structural variations impact its photoactivity in solution and hinder photo-induced structural reorganization in the crystalline state .

properties

IUPAC Name

4-bromo-3-(2,2-difluoroethoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2N2O/c1-6(2)14-3-7(10)8(13-14)4-15-5-9(11)12/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAQZNUUOXXKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)COCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole

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